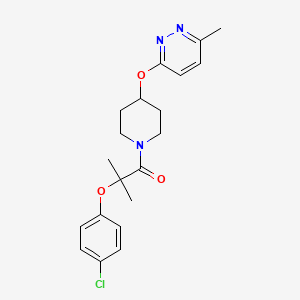
2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Chlorophenoxy group : Known for enhancing lipophilicity and biological activity.
- Piperidine moiety : Often associated with various pharmacological effects.
- Pyridazinone derivative : This class is recognized for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyridazinones have been shown to inhibit various tyrosine kinases, including Met kinase, which plays a crucial role in cancer cell proliferation and survival .
Table 1: Antitumor Activity of Related Compounds
Neuroprotective Effects
Studies have demonstrated that certain piperidine derivatives possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. For example, the piperidine structure has been linked to enhanced dopaminergic activity, which could be beneficial in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Compounds containing chlorophenoxy groups have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .
Table 2: Anti-inflammatory Activity
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Inhibition of tyrosine kinases and COX enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors affecting neuronal signaling.
- Oxidative Stress Reduction : Decreasing reactive oxygen species (ROS) levels in cells.
Case Studies
A recent study evaluated the efficacy of a related compound in a murine model of cancer. The results showed a significant reduction in tumor volume and improved survival rates compared to control groups . Another study focused on the neuroprotective effects in models of Parkinson's disease, where the compound demonstrated a marked decrease in neuroinflammation and neuronal death .
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-14-4-9-18(23-22-14)26-16-10-12-24(13-11-16)19(25)20(2,3)27-17-7-5-15(21)6-8-17/h4-9,16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXJCMYEXIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














